An In-depth Technical Guide to 6-Bromo-1-tetralone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-1-tetralone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-tetralone is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone.[1] Its structure, featuring a reactive bromine atom on the aromatic ring and a carbonyl group, provides two distinct points for chemical modification. This dual functionality makes it a valuable and versatile building block in organic synthesis. The tetralone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 6-Bromo-1-tetralone are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 66361-67-9 | [3] |
| Molecular Formula | C₁₀H₉BrO | [3][4] |
| Molecular Weight | 225.09 g/mol | [3][4] |
| Appearance | White to Orange to Green powder to lump | [4] |
| Melting Point | 43.0 to 47.0 °C | |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-naphthalen-1-one | [5] |
| Synonyms | 6-Bromo-3,4-dihydro-1(2H)-naphthalenone, 6-bromotetral-1-one | [3][4] |
| Purity | >95.0% (GC) | [4] |
| InChI Key | OSDHOOBPMBLALZ-UHFFFAOYSA-N | [3] |
Synthesis of 6-Bromo-1-tetralone
A common and effective method for the synthesis of tetralones, including 6-Bromo-1-tetralone, is through an intramolecular Friedel-Crafts acylation.[6][7] This reaction involves the cyclization of a suitable acyl chloride precursor, which can be prepared from a corresponding carboxylic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of 6-Bromo-1-tetralone from 4-(4-bromophenyl)butanoic acid.
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-bromophenyl)butanoic acid in an excess of thionyl chloride. Heat the mixture to reflux and stir for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-(4-bromophenyl)butanoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool the solution in an ice bath to 0-5 °C. To this stirred solution, add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash successively with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 6-Bromo-1-tetralone.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-Bromo-1-tetralone.
Applications in Research and Drug Development
6-Bromo-1-tetralone serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tetralone framework is a core component of numerous compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects.[2][8]
-
Scaffold for Bioactive Molecules: The bromine atom at the 6-position is particularly useful for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. The ketone functionality can be readily transformed into other groups, such as alcohols, amines, or heterocyclic rings.
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Antitumor and Antifungal Agents: Derivatives of 2-bromo-1-tetralone have been shown to possess both antitumor and antifungal activities.[9] This highlights the potential of the bromo-tetralone scaffold in the development of new therapeutic agents. For example, certain derivatives have demonstrated efficacy against P388 leukemia in mice and inhibitory activity against various fungi, including Trichophyton species.[9]
-
Synthetic Intermediate: It is a starting material for producing other valuable chemical intermediates, such as 6-bromo-2-tetralone, through a series of reactions including reduction, dehydration, epoxidation, and ring-opening.[10]
While direct modulation of specific signaling pathways by 6-Bromo-1-tetralone itself is not extensively documented, its importance lies in providing a versatile platform for the synthesis of novel compounds that may interact with a wide range of biological targets.
Conclusion
6-Bromo-1-tetralone is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its synthetic accessibility via robust methods like the Friedel-Crafts acylation, make it a valuable precursor for a wide range of applications. The demonstrated pharmacological potential of its derivatives underscores its importance as a building block in the ongoing search for new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1-tetralone, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 6-Bromo-1-tetralone | CymitQuimica [cymitquimica.com]
- 5. 6-Bromo-1-tetralone, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 10. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
